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Compound of Interest

Compound Name: GZ-793A

Cat. No.: B607905 Get Quote

An In-depth Technical Guide to GZ-793A, a Selective VMAT2 Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, mechanism

of action, and experimental data related to GZ-793A, a selective inhibitor of the vesicular

monoamine transporter-2 (VMAT2). The information is intended for researchers, scientists, and

professionals in the field of drug development and neuropharmacology.

Chemical Structure and Identity
GZ-793A is a water-soluble analog of lobelane, a compound derived from the alkaloid lobeline.

[1] Its systematic chemical name is (R)-3-[2,6-cis-Di(4-methoxyphenethyl)piperidin-1-

yl]propane-1,2-diol.[2][3][4] The hydrochloride salt form is also commonly referenced.[1][5][6]

IUPAC Name: (2R)-3-[(2S,6R)-2,6-bis(4-methoxyphenethyl)piperidin-1-yl]propane-1,2-diol

Molecular Formula: C₂₈H₄₁NO₄

Key Structural Features: GZ-793A features a central piperidine ring with two cis-oriented 4-

methoxyphenethyl groups at the 2 and 6 positions. An (R)-propane-1,2-diol moiety is

attached to the piperidine nitrogen, which enhances its water solubility compared to its

parent compound, lobelane.[7]

Below is a diagram representing the logical relationship of GZ-793A to its parent compounds.
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GZ-793A is a structurally optimized analog of lobelane.

Mechanism of Action
GZ-793A functions as a potent and selective inhibitor of the vesicular monoamine transporter-2

(VMAT2).[8][9] VMAT2 is a transport protein located on synaptic vesicles responsible for

sequestering cytosolic monoamines, such as dopamine, into the vesicles for subsequent

release. By inhibiting VMAT2, GZ-793A disrupts this process.

The primary application of GZ-793A in research has been to counteract the neurochemical

effects of methamphetamine.[1][5] Methamphetamine increases extracellular dopamine by

promoting its release from synaptic vesicles via VMAT2.[7] GZ-793A inhibits this

methamphetamine-evoked dopamine release.[1][2][9]

Studies suggest a complex interaction mechanism where GZ-793A binds to multiple sites on

the VMAT2 protein.[2][4][9] This results in a potent inhibition of dopamine uptake and a

surmountable allosteric inhibition of methamphetamine-evoked dopamine release.[2][4][9]

The proposed signaling pathway is visualized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b607905?utm_src=pdf-body-img
https://www.benchchem.com/product/b607905?utm_src=pdf-body
https://www.benchchem.com/product/b607905?utm_src=pdf-body
https://www.medchemexpress.com/gz-793a.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3822038/
https://www.benchchem.com/product/b607905?utm_src=pdf-body
https://www.benchchem.com/product/b607905?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7050634/
https://pubmed.ncbi.nlm.nih.gov/27986625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3725993/
https://www.benchchem.com/product/b607905?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7050634/
https://pubmed.ncbi.nlm.nih.gov/23875622/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3822038/
https://www.benchchem.com/product/b607905?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23875622/
https://www.deepdyve.com/lp/wiley/gz-793a-a-lobelane-analog-interacts-with-the-vesicular-monoamine-9JzIYTJ7dy
https://pmc.ncbi.nlm.nih.gov/articles/PMC3822038/
https://pubmed.ncbi.nlm.nih.gov/23875622/
https://www.deepdyve.com/lp/wiley/gz-793a-a-lobelane-analog-interacts-with-the-vesicular-monoamine-9JzIYTJ7dy
https://pmc.ncbi.nlm.nih.gov/articles/PMC3822038/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Terminal

Synaptic Vesicle

Methamphetamine
(METH)

Cytosolic Dopamine (DA)

Enters neuron,
↑ DA synthesis

VMAT2

Induces DA efflux

Normal uptake

DA Release (via DAT reversal)

Increased cytosolic DA leads to

DA Efflux

Vesicular DA

Sequestration

GZ-793A

Inhibits

Click to download full resolution via product page

GZ-793A inhibits METH-induced dopamine efflux via VMAT2.

Quantitative Pharmacological Data
The following tables summarize the key binding affinities and functional potencies of GZ-793A
from various in vitro and ex vivo experiments.
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Target Interaction Assay Value Reference

VMAT2
Inhibition of

[³H]dopamine uptake
Kᵢ = 29 nM [7][8]

VMAT2 (DTBZ site)

Inhibition of

[³H]dihydrotetrabenazi

ne binding

Kᵢ = 8.29 µM [7]

VMAT2 (High-affinity

site)

GZ-793A-evoked

[³H]dopamine release
EC₅₀ = 15.5 nM [2][4][9]

VMAT2 (Low-affinity

site)

GZ-793A-evoked

[³H]dopamine release
EC₅₀ = 29.3 µM [2][4][9]

hERG Channel
Inhibition of

[³H]dofetilide binding
Kᵢ ≈ 800 nM [1]

hERG Channel
Inhibition of current

flow
IC₅₀ ≈ 70 nM [1]

Functional Inhibition Assay Value Reference

Inhibition of METH

effects

Schild Regression (vs.

METH-evoked [³H]DA

release)

Slope = 0.49 ± 0.08 [2][4]

Experimental Protocols
Detailed methodologies for key experiments involving GZ-793A are outlined below.

[³H]Dopamine Release from Isolated Striatal Synaptic
Vesicles
This assay measures the ability of GZ-793A to evoke dopamine release from synaptic vesicles

and to inhibit methamphetamine-induced release.

Vesicle Preparation: Striata from male Sprague-Dawley rats are homogenized in a sucrose

buffer. The homogenate is centrifuged to pellet synaptic vesicles, which are then
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resuspended.

[³H]Dopamine Loading: Vesicles are incubated with [³H]dopamine to allow for uptake via

VMAT2.

Release Assay: The [³H]dopamine-loaded vesicles are exposed to various concentrations of

GZ-793A, methamphetamine, or a combination.

Measurement: The reaction is stopped by rapid filtration, and the amount of [³H]dopamine

remaining in the vesicles is quantified using liquid scintillation spectrometry. The amount

released is calculated relative to control conditions.

Data Analysis: Concentration-response curves are generated using non-linear regression to

determine EC₅₀ values for release. For inhibition experiments, Schild analysis is used to

determine the nature of the antagonism.[2][9]

The workflow for this experimental protocol is illustrated in the diagram below.
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Workflow for the vesicular [3H]dopamine release assay.

Methamphetamine Self-Administration in Rats
This behavioral assay assesses the potential of GZ-793A to serve as a therapeutic agent for

methamphetamine addiction.

Animal Model: Adult male Sprague-Dawley rats are used.[8]

Surgery: Rats are surgically implanted with intravenous catheters to allow for self-

administration of drugs.
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Training: Rats are trained to press a lever to receive an infusion of methamphetamine.

Sessions continue until a stable pattern of self-administration is established.

Drug Administration: Prior to a test session, rats are administered GZ-793A, typically via oral

(p.o.) or subcutaneous (s.c.) routes, at various doses (e.g., 30-240 mg/kg, p.o.).[6][8]

Testing: The number of lever presses and methamphetamine infusions are recorded during

the session. The effect of GZ-793A is compared to a vehicle control.

Data Analysis: The total number of infusions is analyzed using statistical methods like

ANOVA to determine if GZ-793A significantly reduces methamphetamine self-administration.

[6]

Off-Target Effects and Clinical Potential
While GZ-793A shows high selectivity for VMAT2 over dopamine and serotonin transporters, it

has been found to interact with human-ether-a-go-go related gene (hERG) channels.[1] It

inhibited [³H]dofetilide binding to hERG channels with an affinity of approximately 800 nM and

inhibited hERG channel current with an IC₅₀ of about 70 nM.[1] This interaction suggests a

potential for inducing ventricular arrhythmias, which has halted its development as a

pharmacotherapy for methamphetamine use disorders.[1][5]

Despite this liability, GZ-793A remains a valuable research tool for understanding VMAT2

function and serves as a lead compound for the development of future VMAT2 inhibitors with

improved safety profiles.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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